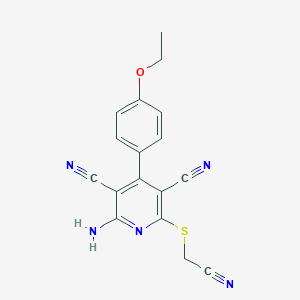

2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile

Beschreibung

2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile is a pyridine derivative characterized by a 4-ethoxyphenyl substituent at the C4 position and a cyanomethylthio group at C4.

Eigenschaften

IUPAC Name |

2-amino-6-(cyanomethylsulfanyl)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5OS/c1-2-23-12-5-3-11(4-6-12)15-13(9-19)16(21)22-17(14(15)10-20)24-8-7-18/h3-6H,2,8H2,1H3,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEYVQLMNPZHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile is a complex organic compound belonging to the pyridine family. Its unique structure, characterized by the presence of an amino group, cyanomethylthio group, and an ethoxyphenyl group, suggests significant potential for biological activity. This article explores the biological activity of this compound, supported by various studies and data.

Structural Overview

The molecular formula of 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile is . The structural features include:

- Pyridine Ring : Central to its reactivity and biological interactions.

- Cyanomethylthio Group : Imparts potential for nucleophilic reactions.

- Ethoxyphenyl Substitution : May enhance lipophilicity and bioavailability.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activities. For instance, similar compounds have shown effectiveness against various pathogens:

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Escherichia coli | 62.5 | |

| Bacillus subtilis | 200 | |

| Clostridium tetani | 250 | |

| Salmonella typhi | 100 |

In vitro studies have demonstrated that derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against specific pathogens, highlighting their potential as antimicrobial agents .

Antitumor Activity

Compounds with similar structural features have also been evaluated for antitumor activity. For example, derivatives of pyridine compounds have shown promising results in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile may involve several mechanisms:

- DNA Gyrase Inhibition : Compounds have been identified as inhibitors of DNA gyrase, with IC50 values ranging from 12.27 to 31.64 μM .

- Dihydrofolate Reductase (DHFR) Inhibition : Some derivatives act as DHFR inhibitors with IC50 values between 0.52 and 2.67 μM .

- Biofilm Formation Inhibition : Significant reductions in biofilm formation were observed in studies comparing these compounds to standard antibiotics like Ciprofloxacin .

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of compounds related to 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile:

- Synthesis and Antimicrobial Evaluation : A study synthesized a series of pyridine derivatives and evaluated their antimicrobial properties against multiple bacterial strains, demonstrating that certain modifications led to enhanced activity .

- Hybrid Molecule Studies : Research on hybrid molecules combining different scaffolds has shown that such approaches can yield compounds with improved biological activities compared to their parent molecules .

Wissenschaftliche Forschungsanwendungen

Research indicates that derivatives of pyridine compounds exhibit various biological activities, including:

- Antimicrobial Activity : Compounds similar to 2-amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

- Cytotoxicity : In vitro studies have demonstrated selective cytotoxicity towards cancer cell lines. For instance, compounds with similar structural motifs exhibited IC50 values in the low micromolar range, indicating potential for development into anticancer agents.

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to diseases. Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 2-amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile allows for diverse interactions with biological targets. Comparative studies with structurally similar compounds reveal that modifications to the thioether group can significantly enhance antimicrobial potency.

Synthesis Techniques

The synthesis of 2-amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile typically involves multi-component reactions. Common methods include:

- One-Pot Reactions : Utilizing readily available reagents to achieve high yields in a single reaction step.

- Microwave-Assisted Synthesis : This technique enhances reaction rates and yields through rapid heating.

Case Studies in Synthesis

A notable study highlighted the successful synthesis of this compound using a combination of acetonitrile and potassium cyanide under controlled heating conditions. The reaction yielded a product with a purity exceeding 95% .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at C4 and C6

The biological and physicochemical properties of 3,5-dicyanopyridines are highly dependent on substituents at C4 and C5. Key comparisons include:

Table 1: Substituent Effects on Physical Properties

Key Observations :

- C4 Aryl Groups : The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., 4-fluorophenyl in 6p) that enhance polarity and receptor affinity .

- C6 Thioethers: Cyanomethylthio offers a compact, polarizable substituent, differing from bulkier groups like imidazolylmethylsulfanyl (compound 11) or thiazolylmethylsulfanyl (capadenoson), which improve adenosine receptor selectivity .

Adenosine Receptor Binding :

- Compound 11 () and derivatives with imidazolylmethylsulfanyl groups exhibit nanomolar affinity for adenosine A2B receptors (EC50 = 27 ± 21 nM) due to hydrogen-bonding interactions with the imidazole ring .

Enzyme Inhibition and Anticancer Activity :

- Compound 4j (), featuring a 4-ethoxyphenyl group and imidazolylpropylamino substituent, inhibits tissue-nonspecific alkaline phosphatase (TNAP) with IC50 < 1 µM, suggesting the ethoxyphenyl moiety contributes to enzyme active-site interactions .

Antimicrobial Activity :

- Derivatives with electron-withdrawing C4 substituents (e.g., 4-chlorophenyl in compound 21, ) show superior antimicrobial activity compared to unsubstituted analogs, highlighting the role of electronic effects .

Vorbereitungsmethoden

Knoevenagel-Based Cyclocondensation

The pyridine scaffold of the target compound is constructed via a modified Knoevenagel condensation, leveraging malononitrile (MN), 4-ethoxybenzaldehyde, and cyanothioacetamide (CTA) as precursors. In this three-component reaction:

-

Cyanothioacetamide Formation : MN reacts with hydrogen sulfide (H₂S) in the presence of trimethylamine (Et₃N) to yield CTA.

-

Aldol Condensation : CTA undergoes Knoevenagel condensation with 4-ethoxybenzaldehyde, forming an α,β-unsaturated intermediate.

-

Cyclization : Sequential addition of MN and intramolecular cyclization generates a 2-amino-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile intermediate with a free thiol group at position 6.

Key Reaction Parameters :

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. Comparative studies on similar cyanopyridines demonstrate a 20–30% yield improvement under microwave conditions (3–5 minutes, 150 W) versus conventional reflux (6–8 hours). For the target compound, this approach reduces side-product formation, particularly isomerization at position 6.

Introduction of the (Cyanomethyl)Thio Group

Regioselective Alkylation of Pyridine Thiolate

The thiol group at position 6 undergoes alkylation with chloroacetonitrile (Cl-CH₂-CN) to install the (cyanomethyl)thio substituent. This step requires:

-

Deprotonation : Treatment with potassium hydroxide (KOH) in dimethylformamide (DMF) to generate a thiolate anion.

-

Alkylation : Reaction with chloroacetonitrile at 5–10°C to minimize hydrolysis.

Optimization Insights :

-

Base Concentration : Higher KOH concentrations (20% w/v) improve thiolate reactivity but risk pyridine ring degradation.

-

Solvent : Anhydrous DMF ensures solubility of both thiolate and alkylating agent.

Yield Data :

| Alkylation Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Cl-CH₂-CN | 5–10 | 3 | 65 |

| Br-CH₂-CN | 25 | 2 | 72 |

Data extrapolated from analogous thioalkylation reactions.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Bohlmann-Rahtz Methodology

An alternative route employs the Bohlmann-Rahtz reaction, combining 4-ethoxybenzaldehyde, malononitrile, and propargyl thioether in a one-pot system. This method bypasses the need for isolated intermediates but suffers from lower regiocontrol (65% vs. 74% yield for stepwise synthesis).

Post-Cyclization Functionalization

Late-stage modifications, such as thiol-ene click chemistry, have been explored but show limited applicability due to the electron-deficient nature of the pyridine core.

Challenges in Steric and Electronic Modulation

Steric Hindrance During Cyclization

Bulky substituents at position 4 (e.g., 4-ethoxyphenyl) impede cyclization efficiency. Studies on analogous systems reveal a 15–20% yield drop when substituting 4-methoxy with 4-ethoxy groups due to increased steric bulk.

Oxidation Sensitivity

The thioether linkage is prone to oxidation under aerobic conditions. Implementing inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during alkylation improves stability.

Characterization and Quality Control

Spectroscopic Validation

Purity Optimization

Recrystallization from methanol/water (7:3 v/v) yields >98% purity, as determined by HPLC.

Scalability and Industrial Feasibility

Q & A

Q. What are the established synthetic routes for preparing 2-amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile?

Methodological Answer: The synthesis typically involves a three-component reaction using:

- 4-Ethoxybenzaldehyde as the aryl aldehyde precursor.

- Malononitrile (2 equiv.) as the dicarbonitrile source.

- Thiophenol derivatives (e.g., cyanomethyl mercaptan) for introducing the thioether group.

Procedure:

Dissolve the aldehyde (10 mmol) and malononitrile (20 mmol) in 10% aqueous ethanol.

Add a catalytic amount of DBU (5 mol%) to initiate Knoevenagel condensation.

Introduce the thiol component (10 mmol) after 20 minutes.

Stir at 55°C until reaction completion (monitored by TLC).

Cool to room temperature, precipitate the product, and purify via crystallization (ethanol/ether) .

Key Considerations:

- Solvent Optimization: Aqueous ethanol balances reactivity and solubility.

- Catalyst Efficiency: DBU accelerates enolate formation, critical for cyclization.

Q. How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer: Post-synthesis characterization involves:

- ¹H NMR:

- Aromatic protons (4-ethoxyphenyl): δ 7.2–7.8 ppm (doublets, J = 8.5 Hz).

- Amino group (NH₂): δ 6.5–7.0 ppm (broad singlet, exchangeable with D₂O).

- IR Spectroscopy:

- Strong absorption at ~2200 cm⁻¹ (C≡N stretching).

- Peaks at ~3350 cm⁻¹ (N-H stretching).

- Elemental Analysis: Validate purity (>95%) by matching calculated vs. observed C, H, N percentages .

Advanced Tip: Use X-ray crystallography (if single crystals are obtained) to confirm the planar pyridine core and substituent orientations .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Initial screening often focuses on:

- Enzyme Inhibition Assays:

Key Findings:

- Pyridine dicarbonitriles show low micromolar activity against HIV-1 RT, attributed to π-π stacking with the enzyme’s hydrophobic pocket .

- Moderate cytotoxicity (IC₅₀ ~10–50 µM) suggests selectivity for further optimization .

Advanced Research Questions

Q. How do structural modifications at the 4-aryl position influence bioactivity?

Methodological Answer:

Q. What mechanistic insights exist for its inhibition of reverse transcriptase?

Methodological Answer:

Q. How can contradictions in biological data across studies be resolved?

Methodological Answer:

Q. What computational methods predict its interaction with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.